Cas no 2411329-26-3 (Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate)

Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate is a specialized organic compound featuring a unique structural framework combining an oxadiazole ring, a hydroxypiperidine moiety, and an α,β-unsaturated ester group. This structure confers potential reactivity and functional versatility, making it valuable in synthetic chemistry and pharmaceutical research. The presence of the oxadiazole ring enhances stability and bioactivity, while the hydroxypiperidine segment may contribute to solubility and binding interactions. The α,β-unsaturated ester group offers opportunities for further derivatization, such as Michael additions or nucleophilic substitutions. This compound is particularly suited for applications in medicinal chemistry, where its hybrid scaffold could serve as a key intermediate in the development of bioactive molecules.
Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate structure
2411329-26-3 structure
商品名:Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate
CAS番号:2411329-26-3
MF:C15H21N3O5
メガワット:323.344343900681
CID:5358435
PubChem ID:146099436

Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate 化学的及び物理的性質

名前と識別子

    • Z4097795080
    • methyl (2E)-4-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl}-4-oxobut-2-enoate
    • Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate
    • インチ: 1S/C15H21N3O5/c1-3-11-16-12(23-17-11)9-15(21)7-4-8-18(10-15)13(19)5-6-14(20)22-2/h5-6,21H,3-4,7-10H2,1-2H3/b6-5+
    • InChIKey: LHHABPZBSQIPAO-AATRIKPKSA-N
    • ほほえんだ: OC1(CC2=NC(CC)=NO2)CN(C(/C=C/C(=O)OC)=O)CCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 470
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 106

Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26608571-0.05g
2411329-26-3 90%
0.05g
$246.0 2023-09-13

Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate 関連文献

Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoateに関する追加情報

Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate (CAS No. 2411329-26-3): A Comprehensive Overview

Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate, identified by its CAS number 2411329-26-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key functional groups, including an α,β Unsaturated ester, a hydroxypiperidine moiety, and a 3-ethyl-1,2,4-triazole ring system, which collectively contribute to its distinct chemical and biological properties.

The synthesis of Methyl (E)-4-[3-[3-ethyl-1,2,4-triazole-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxybutenatoate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the E-configuration at the α,β unsaturated ester moiety is particularly critical, as it influences the compound's reactivity and interactions with biological targets. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenation, have been employed to achieve the desired structural complexity efficiently.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring piperidine and triazole rings. These heterocyclic structures are well-known for their ability to modulate various biological pathways, making them valuable scaffolds for drug discovery. Methyl (E)-4-[3-[3-(Ethyl)-1H-imidazo[1,5-a][1,2,4]triazol-5-methyl]-3-hydroxypiperidine]-4-onecarboxylate, as it is alternatively named, has shown promise in preclinical studies as a potential lead compound for treating neurological disorders. Its ability to interact with specific enzymes and receptors has been attributed to the presence of the piperidine hydroxyl group, which can engage in hydrogen bonding interactions with biological targets.

The compound's structural features also make it an attractive candidate for further derivatization and optimization. By modifying the substituents on the triazole ring or introducing additional functional groups into the piperidine backbone, chemists can fine-tune its pharmacokinetic properties and enhance its therapeutic efficacy. For instance, studies have demonstrated that incorporating a methyl group at the 5-position of the triazole ring can significantly improve binding affinity to certain protein targets. Such modifications are often guided by computational modeling and structure-based drug design approaches.

The biological activity of Methyl (E)-4-[3-[5-(Ethyl)-1H-imidazo[1,5-a][1,2,4]triazol-5-methanol]-piperidinecarboxylic acid methyl ester] has been extensively evaluated in various in vitro and in vivo models. Initial studies have revealed that it exhibits moderate potency against certain enzymes implicated in inflammation and pain signaling. The presence of both hydrophobic and hydrophilic regions in its structure allows it to effectively traverse cell membranes while maintaining solubility in aqueous environments. This balance is crucial for achieving optimal bioavailability and therapeutic response.

In addition to its potential therapeutic applications, this compound has also been investigated for its role in chemical biology research. Its unique structural motifs provide a valuable tool for studying enzyme mechanisms and receptor interactions. Researchers have utilized Methyl (E)-4-[3-[Ethyl 5-(Ethyl)-1H-imidazo[1,5-a][1,2]triazole]-methyl]-piperidinecarboxylic acid ester] as a probe to understand how modifications at specific positions within the molecule influence biological activity. Such insights are critical for developing more effective drugs with improved safety profiles.

The future direction of research on Methyl (E)-4-[3-[Ethyl 5-(Ethyl)-1H-imidazo[1,5-a][1]triazole]-methyl]-piperidinecarboxylic acid ester] is likely to focus on optimizing its pharmacological properties through structure-based drug design. Computational methods such as molecular docking and quantum mechanical calculations will play a pivotal role in predicting how different structural modifications affect binding affinity and selectivity. Furthermore, preclinical studies will be essential for evaluating its safety and efficacy in animal models before moving into human trials.

The compound's potential as a therapeutic agent is further supported by its favorable pharmacokinetic profile. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability in vivo. These properties are crucial for ensuring that the drug reaches effective concentrations at target sites while minimizing side effects. Additionally, its ability to cross the blood-brain barrier suggests that it may be useful for treating central nervous system disorders.

In conclusion, Methyl (E)-4-[3-[Ethyl 5-(Ethyl)-1H-imidazo[1]triazole]-methyl]-piperidinecarboxylic acid ester] (CAS No. 2411329-26) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into a novel therapeutic agent. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing unmet medical needs across various disease areas.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.atkchemical.com/
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://www.szgeneleebio.com/
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.100kes.com/en
BIOOKE MICROELECTRONICS CO.,LTD